2-(Isopropylamino)-1,1-diphenyl-1-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

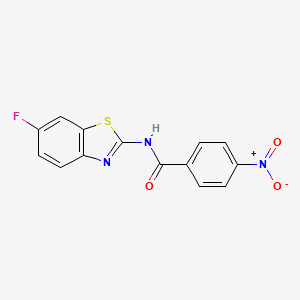

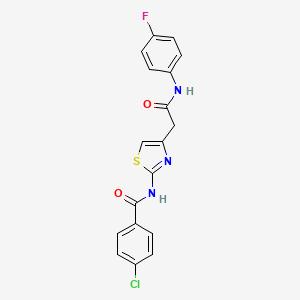

“2-(Isopropylamino)-1,1-diphenyl-1-ethanol” is a complex organic compound. It contains an isopropylamino group, two phenyl groups, and an ethanol group . The isopropylamino group is a common component in many drugs and can potentially contribute to the biological activity of the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The isopropylamino group would likely introduce a degree of polarity to the molecule, while the phenyl groups could contribute to its overall stability .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the isopropylamino and phenyl groups. For example, the isopropylamino group could potentially undergo reactions typical of amines, such as protonation, alkylation, and acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the isopropylamino group could potentially increase its solubility in polar solvents .

科学的研究の応用

- Researchers have explored IPADE derivatives as potential drug candidates. These derivatives exhibit promising biological activities, including antiviral, antibacterial, and anticancer effects .

- These catalysts can promote enantioselective reactions, such as asymmetric hydrogenation or Michael additions .

- Researchers have explored their use in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices .

- These materials can be used for drug delivery, tissue engineering, and surface modification due to their biocompatibility and tunable properties .

- Their functional groups can chelate metal ions, aiding in wastewater purification and environmental cleanup .

Organic Synthesis and Medicinal Chemistry

Catalysis and Asymmetric Synthesis

Photophysics and Optoelectronics

Materials Science and Nanotechnology

Environmental Remediation

Supramolecular Chemistry and Host-Guest Interactions

将来の方向性

作用機序

Target of Action

The primary target of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is the β adrenoceptor . This compound is a non-selective β adrenoceptor agonist . The β adrenoceptors play a crucial role in various physiological processes, including heart rate regulation and bronchodilation .

Mode of Action

2-(Isopropylamino)-1,1-diphenyl-1-ethanol interacts with its targets, the β adrenoceptors, by binding to them and activating them . This activation leads to a series of intracellular events, resulting in increased heart rate and bronchodilation .

Biochemical Pathways

The activation of β adrenoceptors by 2-(Isopropylamino)-1,1-diphenyl-1-ethanol affects several biochemical pathways. These include the adenylyl cyclase pathway, which leads to an increase in cyclic AMP levels in the cell, promoting protein kinase A activity . This can lead to various downstream effects, including increased heart rate and bronchodilation .

Pharmacokinetics

The pharmacokinetics of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed when given orally . The compound binds extensively to plasma albumin, and its clearance is increased at doses greater than 600mg due to an increase in the unbound fraction of the drug . It is metabolized to glucuronide conjugate metabolites that are excreted in the urine .

Result of Action

The molecular and cellular effects of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol’s action include increased heart rate and bronchodilation . These effects are the result of the activation of β adrenoceptors and the subsequent increase in cyclic AMP levels and protein kinase A activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. For instance, factors that affect the body’s absorption, distribution, metabolism, and excretion of the compound can impact its bioavailability and therapeutic effect . These factors can include diet, physical activity, exposure to pollutants, and stress .

特性

IUPAC Name |

1,1-diphenyl-2-(propan-2-ylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14(2)18-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18-19H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVYHGOULWNYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylamino)-1,1-diphenyl-1-ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2585930.png)

![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2585931.png)

![Methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2585933.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2585936.png)

![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2585942.png)

![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)

![N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2585946.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2585948.png)